molecular formula C10H13ClN4OS B2701424 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile CAS No. 866009-32-7

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile

Cat. No. B2701424
CAS RN: 866009-32-7
M. Wt: 272.75
InChI Key: RKRFNFNVSLZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C10H13ClN4OS . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile is 272.75 . Other physical and chemical properties are not available in the sources I found.

Scientific Research Applications

  • Chemical Reactions and Derivatives Synthesis : This compound and related isothiazole derivatives have been a subject of study in organic synthesis. Kalogirou and Koutentis (2014) investigated the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine, leading to the formation of 3-amino-substituted derivatives (Kalogirou & Koutentis, 2014).

  • Synthesis of Heterocyclic Compounds : The compound's role in synthesizing new heterocyclic compounds has been explored. For instance, El-Dean et al. (2010) converted 1-Amino-5-Morpholino-6,7,8,9-Tetrahydrothieno[2,3-c]Isoquinoline-2-Carbonitrile into various fused heterocyclic compounds, demonstrating the versatility of such isothiazole derivatives in synthesizing pharmacologically relevant structures (El-Dean, Radwan, & Zaki, 2010).

  • Pharmacological Applications : While specific studies on 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile's pharmacological applications are limited, related compounds have been investigated. Ji et al. (2018) synthesized a compound (3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide) and studied its antitumor activity, suggesting potential medicinal applications of such molecules (Ji et al., 2018).

  • Structural and Spectroscopic Analysis : Studies like those by Shukla et al. (2014) on 1,2,4-triazole derivatives provide insights into the structural and spectroscopic properties of related compounds, which can be critical for understanding their behavior in various applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Antibacterial Evaluation : Compounds related to 3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile have also been evaluated for their antibacterial properties. Rahimizadeh et al. (2011) synthesized thiazolo[4,5-d]pyrimidines, a related compound, and assessed their antibacterial efficacy, highlighting the potential for such compounds in antibacterial applications (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

properties

IUPAC Name

3-chloro-5-(2-morpholin-4-ylethylamino)-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4OS/c11-9-8(7-12)10(17-14-9)13-1-2-15-3-5-16-6-4-15/h13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRFNFNVSLZSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C(=NS2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.